N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Formation of 5-bromo-1H-indole: The brominated product, 5-bromo-1H-indole, is then reacted with ethylamine to form the intermediate N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine.
Coupling with Furoic Acid: The intermediate is coupled with furoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and furan rings.
Reduction: Reduced forms of the indole and furan rings.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its indole moiety.
Biological Research: It is used in the study of biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound serves as a probe to investigate the interactions of indole derivatives with biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler brominated indole derivative with similar biological activities.
N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-furamide: A fluorinated analog with potentially different pharmacological properties.
N-[2-(5-chloro-1H-indol-1-yl)ethyl]-2-furamide: A chlorinated analog with distinct chemical reactivity.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-furamide is unique due to its specific combination of brominated indole and furan moieties, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H13BrN2O2 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-3-4-13-11(10-12)5-7-18(13)8-6-17-15(19)14-2-1-9-20-14/h1-5,7,9-10H,6,8H2,(H,17,19) |
InChI Key |
ZQPYXANOCVZPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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